N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This compound belongs to the class of acylhydrazones incorporating a 1,2,4-triazole core. The structural features include:
- A 4,5-diphenyl-substituted 1,2,4-triazole ring, contributing to steric bulk and hydrophobic interactions.
- A sulfanyl-acetohydrazide linker, enabling conformational flexibility and hydrogen bonding.
Properties
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-32-21-15-9-12-19(23(21)33-2)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBIILQHMVICT-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under specific reaction conditions . The reaction is carried out in a suitable solvent, often ethanol or methanol, and requires a catalyst such as acetic acid to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Bond
Hydrazones are sensitive to acidic or basic conditions and can undergo hydrolysis to regenerate the aldehyde and hydrazide components. This reaction is reversible but may proceed irreversibly under harsh conditions .
Mechanism :
-
Protonation of the hydrazone nitrogen.
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Cleavage of the C=N bond, releasing the aldehyde and hydrazide fragments .
Tautomerism
The hydrazone group may exhibit tautomerism, switching between E/Z isomers depending on reaction conditions. This property can influence reactivity in subsequent reactions.
Triazole Ring Reactions
The 1,2,4-triazole moiety is chemically versatile:
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Substitution : May undergo nucleophilic aromatic substitution if activated.
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Coordination Chemistry : Can act as a ligand in metal complexes due to nitrogen-rich structure .
Sulfanyl Group Reactions
The sulfanyl (-S-) group is susceptible to oxidation (e.g., to sulfinyl or sulfonyl) and nucleophilic substitution. These reactions enhance the compound’s potential in drug design.
Antibacterial Activity
Derivatives of 1,2,4-triazoles, such as this compound, exhibit antibacterial properties against strains like E. coli and P. aeruginosa. The triazole ring’s electron-deficient nature facilitates interactions with bacterial enzymes, inhibiting growth .
Drug Discovery Potential
The compound’s structural complexity (hydrazone, triazole, sulfanyl groups) makes it a candidate for:
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Coordination complexes : Triazole’s nitrogen atoms enable metal binding.
Physical and Chemical Characterization
Scientific Research Applications
Structural Features
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Dimethoxyphenyl Group : Enhances lipophilicity, potentially increasing bioavailability.
- Hydrazine Component : Associated with various biological activities including anticancer properties.
Antimicrobial Activity
Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential efficacy against various pathogens:
- Bacterial Infections : Studies have shown that related triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Infections : The compound may also demonstrate antifungal activity, similar to established triazole antifungals like fluconazole.
Anticancer Potential
The hydrazone derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Case Studies
- In vitro Studies : A study tested similar hydrazone derivatives against cancer cell lines (e.g., MCF-7, HeLa) and reported significant cytotoxic effects.
- Synergistic Effects : Research has indicated that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance.
Pesticidal Activity
The structural components of this compound suggest potential applications as pesticides. The triazole ring is known for its fungicidal properties:
- Fungicides : Compounds with similar structures have been used effectively against crop pathogens.
- Insecticides : There is potential for development as an insect repellent or pesticide due to the presence of sulfur in the structure.
Case Studies
- Field Trials : Trials with related compounds demonstrated effective control of fungal diseases in crops such as wheat and corn.
- Environmental Impact Assessments : Studies are ongoing to evaluate the environmental safety and efficacy of such compounds in agricultural settings.
Polymer Chemistry
The unique properties of this compound can be leveraged in polymer synthesis:
- Cross-linking Agents : The hydrazone functionality can be used to create cross-linked polymer networks, enhancing material strength and thermal stability.
- Smart Materials : The incorporation of this compound into polymer matrices may lead to materials with responsive behavior to environmental stimuli (e.g., pH or temperature).
Case Studies
- Composite Materials : Research has shown that incorporating similar hydrazone compounds into polymers can improve mechanical properties.
- Nanocomposites : Investigations into nanocomposites using this compound suggest enhanced electrical conductivity and thermal stability.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share core structural motifs (hydrazide, triazole, or substituted phenyl groups) and are compared based on substituent effects and inferred properties:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Triazole Ring Modifications
- Diphenyl substitution (Target Compound) : Increases hydrophobicity and binding affinity to hydrophobic enzyme pockets but may reduce solubility .
- Alkyl groups (Ethyl, ) : Lower steric hindrance, favoring metabolic stability but possibly reducing binding strength .
Arylidene Hydrazone Moieties
- 2,3-Dimethoxyphenyl (Target Compound): Electron-donating groups enhance resonance stabilization and intermolecular interactions compared to 3-methylphenyl () or 4-diethylaminophenyl () .
Sulfanyl Linker
The sulfanyl-acetohydrazide bridge is conserved across analogues, enabling hydrogen bonding with biological targets. Modifications in adjacent groups (e.g., pyridine in ZE-4b) alter electronic density and conformational flexibility .
Similarity Metrics
- Tanimoto and Dice indices () are used to quantify structural similarity. For example, compounds with >70% similarity to known bioactive molecules (e.g., SAHA in ) may share analogous mechanisms .
- The target compound’s dimethoxyphenyl and diphenyl groups likely yield a lower similarity index compared to smaller analogues (e.g., ), suggesting divergent bioactivity profiles .
Biological Activity
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a hydrazone moiety. This structural configuration is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : The initial step typically involves the synthesis of the triazole derivative through a nucleophilic substitution reaction.
- Hydrazone Formation : The hydrazone linkage is formed by the condensation reaction between an aldehyde and a hydrazine derivative.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as HeLa, MCF-7, and A549, showing promising antiproliferative effects with IC50 values in the micromolar range .
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Testing against Staphylococcus aureus and Escherichia coli indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent .
- Fungal Activity : Antifungal activity was assessed against strains like Candida albicans, revealing effectiveness in inhibiting fungal growth.
Anti-inflammatory Properties
Inflammation-related assays have indicated that this compound may possess anti-inflammatory effects:
- In Vitro Studies : The compound showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Triazole Derivatives : A study demonstrated that derivatives with similar structural features exhibited significant anticancer activity against multiple tumor cell lines .
- Synthesis and Evaluation of Thioureas : Research on thiourea derivatives showed promising antiviral and anticancer activities, establishing a precedent for further exploration of hydrazide derivatives like the one .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiolation : React 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives to introduce the sulfanylacetate moiety (e.g., NaOH-mediated nucleophilic substitution in aqueous ethanol, followed by neutralization and crystallization) .
Hydrazone Formation : Condense the intermediate with 2,3-dimethoxybenzaldehyde under acidic or reflux conditions (e.g., ethanol with catalytic acetic acid) to form the hydrazone linkage. Monitor reaction progress via TLC .
- Key Validation : Confirm intermediates using melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazone, S-H disappearance at ~2550 cm⁻¹ post-thiolation) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm). The hydrazone CH=N proton appears as a singlet near δ 8.5 ppm .
- Elemental Analysis (CHNS) : Validate empirical formula compliance (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns consistent with the sulfanyl and hydrazone moieties .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. This predicts electrophilic/nucleophilic sites for further derivatization .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between triazole and phenyl groups) using CrystalExplorer. Correlate with XRD data to explain packing efficiency .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under experimental conditions .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading. Bayesian optimization algorithms can identify global maxima in yield .
- Flow Chemistry : Implement continuous-flow reactors for scalable synthesis. Parameters like residence time and mixing efficiency can reduce byproducts (e.g., over-oxidized triazole derivatives) .
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assays : Ensure consistent protocols (e.g., MIC testing against S. aureus using broth microdilution per CLSI guidelines).
Control for Solubility : Use DMSO stock solutions with ≤1% final concentration to avoid solvent interference .
Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates. Outliers may indicate polymorphic forms or degradation—confirm via PXRD and HPLC .
Data Contradiction Analysis
Q. Conflicting reports exist regarding the antimicrobial efficacy of this compound. What strategies can resolve this?
- Methodological Answer :
- Reproducibility Checks :
- Synthetic Replication : Verify compound identity through independent synthesis and characterization (e.g., compare NMR with published spectra) .
- Bioassay Harmonization : Cross-test in multiple labs using standardized strains (e.g., ATCC controls) and growth media .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy → ethoxy on the benzylidene group) to isolate bioactive pharmacophores .
Experimental Design Considerations
Q. What in silico tools are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize derivatives with favorable binding energies.
- ADMET Prediction (SwissADME) : Filter candidates for drug-likeness (e.g., Lipinski’s rules, CYP450 inhibition profiles) .
- Synthia™ Retrosynthesis : Plan feasible synthetic routes for top candidates using AI-driven pathway prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
